molecular formula C11H14ClNO2 B1524346 trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1217702-99-2

trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1524346
CAS RN: 1217702-99-2
M. Wt: 227.69 g/mol
InChI Key: UDMOMQDXMDMSAV-UXQCFNEQSA-N
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Description

“trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H13NO2·HCl . It is used in various chemical reactions, particularly in the synthesis of peptides .


Molecular Structure Analysis

The molecular structure of “trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a phenyl group and a carboxylic acid group .

Scientific Research Applications

Phosphorus-Nitrogen Compounds Synthesis

A study by Işıklan et al. (2010) involved synthesizing N/O spirocyclic phosphazene derivatives starting from hexachlorocyclotriphosphazatriene and N/O-donor-type N-alkyl (or aryl)-o-hydroxybenzylamines. This research demonstrated the potential of these compounds in antibacterial and antifungal applications, as well as their DNA binding properties, suggesting their relevance in medicinal chemistry and drug design (Işıklan et al., 2010).

Asymmetric Synthesis

Bunnage et al. (2004) reported the asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, showcasing advanced methodologies in organic synthesis for the development of stereochemically complex molecules. This work provides foundational knowledge for the synthesis of compounds with potential therapeutic applications (Bunnage et al., 2004).

Melanocortin-4 Receptor Agonists

Jiang et al. (2007) synthesized a series of trans-4-phenylpyrrolidine-3-carboxamides as potent ligands for the human melanocortin-4 receptor (MC4R). Among these, diastereoisomers demonstrated significant agonist and antagonist activities, indicating the chemical's potential for treating obesity and related metabolic disorders (Jiang et al., 2007).

Anticonvulsant Activity

Unverferth et al. (1998) explored the synthesis of new 3-aminopyrroles and their evaluation for anticonvulsant activity. This study highlighted the importance of structural features in interacting with voltage-dependent sodium channels, paving the way for the development of novel anticonvulsant drugs (Unverferth et al., 1998).

NMDA Receptor Antagonists

Leeson et al. (1992) developed trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines as potent antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, indicating potential applications in neuroprotection and the treatment of neurological disorders (Leeson et al., 1992).

properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOMQDXMDMSAV-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
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trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
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Reactant of Route 6
trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride

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